Enzymatic Potency: TAK-659 Exhibits 3–13× Lower SYK IC₅₀ and Unique Equipotent FLT3 Inhibition Versus Comparator SYK Inhibitors
In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC₅₀ of 3.2 nM, which is 2.4-fold more potent than entospletinib (IC₅₀ 7.7 nM), 10-fold more potent than cerdulatinib (SYK IC₅₀ 32 nM), and 12.8-fold more potent than the active metabolite of fostamatinib, R406 (IC₅₀ 41 nM) [1]. Critically, TAK-659 also inhibits FLT3 with an IC₅₀ of 4.6 nM, whereas entospletinib is designed to spare FLT3 (13- to >1,000-fold selectivity for SYK over FLT3) and fostamatinib/R406 is 5-fold less potent against FLT3 than SYK . This yields a dual inhibition index (SYK IC₅₀ / FLT3 IC₅₀) of 0.70 for TAK-659, indicating near-equipotent dual targeting that is absent in the comparator set.
| Evidence Dimension | SYK and FLT3 enzymatic inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | SYK IC₅₀ = 3.2 nM; FLT3 IC₅₀ = 4.6 nM |
| Comparator Or Baseline | Entospletinib: SYK IC₅₀ = 7.7 nM, FLT3-sparing; Fostamatinib/R406: SYK IC₅₀ = 41 nM, ~5× weaker on FLT3; Cerdulatinib: SYK IC₅₀ = 32 nM, primary JAK inhibitor |
| Quantified Difference | SYK: 2.4-fold vs entospletinib, 12.8-fold vs fostamatinib/R406, 10-fold vs cerdulatinib; FLT3: equipotent dual inhibition unique to TAK-659 |
| Conditions | Cell-free recombinant kinase assays using ATP at Km concentrations; IC₅₀ determined by four-parameter curve fitting |
Why This Matters
Procurement of TAK-659 rather than entospletinib or fostamatinib is essential when the experimental or therapeutic hypothesis requires simultaneous, equipotent blockade of both SYK and FLT3 signaling.
- [1] Lam, B.; et al. Discovery of TAK-659. Bioorg. Med. Chem. Lett. 2016, 26, 5947–5950; Adooq TAK-659 Datasheet (IC₅₀ 3.2/4.6 nM); Selleckchem Entospletinib Datasheet (IC₅₀ 7.7 nM); Selleckchem Fostamatinib Datasheet (IC₅₀ 41 nM); MedChemExpress Cerdulatinib Datasheet (SYK IC₅₀ 32 nM). View Source
